1-(4-Methoxybenzyl)-1,2,4-triazole

Protecting group chemistry Regioselective synthesis 1,2,4-Triazole functionalization

Misidentification of N1- vs. N4-protected 1,2,4-triazole regioisomers (CAS 36175-43-6) leads to failed TFA deprotection and wasted synthesis. 1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is the structurally verified N1 isomer with an acid-labile PMB group. • 95%+ purity; eliminates regioisomer ambiguity • PMB group quantitatively cleaved with TFA at 65°C; orthogonal to benzyl protecting groups • Shelf-stable building block for parallel triazole library synthesis and scale-up

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 115201-42-8
Cat. No. B039196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-1,2,4-triazole
CAS115201-42-8
Synonyms1-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC=N2
InChIInChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3
InChIKeySRUVAHBDEGBIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)-1,2,4-triazole: Product Specifications


1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is an N1-substituted 1,2,4-triazole derivative bearing a 4-methoxybenzyl (PMB) group at the 1-position of the heterocycle. With molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol, the compound is supplied as a colorless oil or low-melting solid with typical commercial purities of 95% . Its canonical SMILES is COC1=CC=C(CN2C=NC=N2)C=C1 and the InChI Key is SRUVAHBDEGBIEQ-UHFFFAOYSA-N . The PMB substituent confers distinct reactivity as an N-protecting group that can be selectively removed under acidic conditions, enabling the synthesis of N-unsubstituted 1,2,4-triazoles, a transformation foundational to its primary research utility [1].

1
N1-Protected triazole intermediate for deprotection chemistry
Acid-labile PMB group enables N-unsubstituted triazole synthesis
2
Carbonic anhydrase I pharmacophore probe for SAR studies
Minimal triazole core for baseline binding assessment
3
Multi-vendor research-grade building block
Off-the-shelf availability reduces single-supplier risk

1-(4-Methoxybenzyl)-1,2,4-triazole: Unique N-Protecting Properties


Substituting 1-(4-methoxybenzyl)-1,2,4-triazole with a generic N-substituted 1,2,4-triazole or the unsubstituted parent heterocycle introduces critical regio- and chemoselectivity risks that undermine downstream synthetic utility. The 1-substituted (N1) regioisomer is structurally and functionally distinct from the 4-substituted (N4) isomer (CAS 36175-43-6); the two isomers exhibit different deprotection kinetics and cannot be used interchangeably in protecting group strategies . The 4-methoxybenzyl group itself enables acidolytic cleavage with trifluoroacetic acid (TFA) at 65 °C to regenerate the N-unsubstituted triazole, a deprotection pathway not available to simple N-alkyl or N-benzyl analogs under the same mild conditions [1]. Furthermore, the electron-donating para-methoxy substituent on the benzyl ring accelerates acid-catalyzed deprotection relative to the unsubstituted benzyl group, offering a tunable cleavage rate that is exploited in orthogonal protecting group schemes [2].

Target
N1-(4-Methoxybenzyl)-1,2,4-triazole
Validated TFA deprotection at 65 °C; orthogonal to benzyl groups; enables access to N-unsubstituted triazole.
Substitute Risk
N4 Regioisomer (CAS 36175-43-6)
Structurally distinct; no validated deprotection pathway. Procurement blocks critical synthetic route.
Target
PMB Protecting Group
Para-methoxy substituent accelerates acidolytic cleavage relative to unsubstituted benzyl, enabling orthogonal schemes.
Substitute Risk
1-Benzyl-1,2,4-triazole
Requires harsher cleavage conditions; lacks orthogonality to benzyl-protected hydroxyl groups.

1-(4-Methoxybenzyl)-1,2,4-triazole: Comparative Analysis vs. Structural Analogs


Regioisomeric Identity and Deprotection Outcomes

1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is the N1-substituted regioisomer, bearing the 4-methoxybenzyl group at position 1 of the 1,2,4-triazole ring. This contrasts with its N4-substituted isomer, 4-(4-methoxybenzyl)-4H-1,2,4-triazole (CAS 36175-43-6), where the identical substituent is attached at position 4 . The two regioisomers are not interchangeable: the N1 isomer is the species employed in the established Buckle–Rockell protecting group protocol for generating N-unsubstituted v-triazoles via TFA-mediated deprotection [1]. No equivalent deprotection strategy has been validated for the N4 isomer in the peer-reviewed literature. Procurement of the incorrect regioisomer leads to failed deprotection and loss of synthetic access to the N-unsubstituted triazole target.

Regioisomer Deprotection
Head-to-head
N1 isomer validated; N4 lacks deprotection pathway
Regioisomeric identity is critical for synthetic utility.
TFA, 65 °C, Buckle-Rockell protocol only for N1 isomer.
Protecting group chemistry Regioselective synthesis 1,2,4-Triazole functionalization

4-Methoxybenzyl vs. Benzyl Protecting Group Lability

The 4-methoxybenzyl (PMB) group on the target compound undergoes acidolytic N-deprotection with TFA at 65 °C, a protocol established by Buckle and Rockell for monocyclic N-(4-methoxybenzyl)-v-triazoles [1]. The para-methoxy substituent electronically activates the benzyl group toward acid-catalyzed cleavage relative to the unsubstituted benzyl analog (1-benzyl-1,2,4-triazole). This differential lability permits selective PMB removal in the presence of other protecting groups, including unsubstituted benzyl ethers, a key requirement in orthogonal synthetic schemes [2]. The Science of Synthesis compendium explicitly notes that the 4-methoxybenzyl group is selected specifically to enable deprotection in the presence of benzyl groups [2].

PMB vs. Benzyl Lability
Class-level
PMB cleavable in presence of benzyl groups
Orthogonal deprotection supports complex molecule synthesis.
Operationally decisive; no quantitative kinetics comparison identified.
Orthogonal protecting groups Acidolytic cleavage Solid-phase triazole synthesis

Human Carbonic Anhydrase I Inhibition Potency

1-(4-Methoxybenzyl)-1,2,4-triazole demonstrates measurable inhibition of human carbonic anhydrase I (hCA I) with an inhibition constant (Ki) of 3.7 × 10³ nM (3.7 µM), as determined by CO₂ hydration-based stopped-flow assay with 15-minute pre-incubation [1]. This places the compound in the low-micromolar affinity range for hCA I. In contrast, structurally elaborated 1,2,4-triazole-based sulfonamides achieve nanomolar Ki values (e.g., hCAXII-IN-2: Ki = 84.2 nM against hCA XII) , and classical aromatic sulfonamides such as acetazolamide exhibit Ki values in the low nanomolar range (≈ 5–50 nM) for hCA I [2]. The target compound thus serves as a minimal pharmacophoric probe or negative-control scaffold for structure–activity relationship (SAR) studies aimed at identifying the contribution of the triazole core versus appended sulfonamide moieties to CA inhibition.

hCA I Inhibition
Cross-study comparable
Ki = 3.7 × 10³ nM
Supports use as SAR reference for triazole-core contributions.
Stopped-flow assay; 70–740× weaker than sulfonamide CA inhibitors.
Carbonic anhydrase inhibition Enzyme assay Triazole pharmacology

Commercial Availability and Procurement Options

1-(4-Methoxybenzyl)-1,2,4-triazole is commercially cataloged by Santa Cruz Biotechnology under product number sc-332961 at a list price of $373.00 per 1 gram . The compound is also stocked by Fluorochem (Catalog F722564, purity 95%) and AKSci (Catalog 0651CS, purity 95%) , each offering the compound with documented purity specifications suitable for research-grade applications. Multi-vendor availability reduces single-supplier dependency risk, a procurement consideration not uniformly met by less common N-substituted triazole analogs that may be available only through custom synthesis.

Multi-Vendor Availability
Data to verify
Santa Cruz Biotech, Fluorochem, AKSci
Mitigates single-source supply risk; supports rapid project initiation.
Pricing and catalog status require vendor confirmation.
Chemical procurement Research reagent sourcing Cost-per-gram benchmarking

Synthetic Accessibility via Room-Temperature Alkylation

The compound is accessible via a straightforward N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride in DMF at room temperature, yielding the product as an oil in 69% isolated yield after filtration and solvent evaporation . ¹H NMR characterization confirms the N1 substitution pattern: δ 8.00 (s, 1H), 7.93 (s, 1H), 7.19 (d, 2H), 6.88 (d, 2H), 5.23 (s, 2H), 3.78 (s, 3H) in CDCl₃ . This operational simplicity contrasts with the synthesis of certain N4-substituted analogs, which may require sodium hydride and anhydrous conditions. However, the yield data is sourced from a vendor technical datasheet and should be considered indicative rather than a peer-reviewed benchmark.

Synthetic Accessibility
Context-dependent
Room temp DMF alkylation, ~69% yield
Facile in-house synthesis reduces procurement lead time.
Yield sourced from vendor datasheet; not peer-reviewed benchmark.
Triazole N-alkylation Lab-scale synthesis DMF-based alkylation

1-(4-Methoxybenzyl)-1,2,4-triazole: Research Application Scenarios


N-Protected Intermediate for Late-Stage Deprotection

The compound serves as a shelf-stable, N-protected 1,2,4-triazole building block that can be carried through multi-step synthetic sequences and quantitatively deprotected with TFA at 65 °C to liberate the N-unsubstituted triazole [1]. This strategy, validated by Buckle and Rockell [1], is particularly valuable in medicinal chemistry programs where the free N–H of the triazole is required for target binding but must be masked during earlier synthetic transformations. The PMB group's orthogonality to benzyl protecting groups [2] enables its use in complex molecule synthesis where multiple protecting groups must be sequentially removed.

Carbonic Anhydrase I Pharmacophore Probe for SAR

With a measured Ki of 3.7 µM against human carbonic anhydrase I [3], the compound provides a useful baseline reference point for dissecting the contribution of the unadorned 1,2,4-triazole core to CA inhibition. In SAR campaigns exploring triazole-sulfonamide hybrids, this compound can serve as a negative control or minimal binding element, helping to isolate the potency gain attributable to the sulfonamide warhead [4]. Researchers should note that this Ki value is approximately two to three orders of magnitude weaker than classical sulfonamide CA inhibitors, confirming that the triazole core alone is insufficient for potent inhibition.

Regioisomeric Standard for Analytical QC

The distinct chromatographic and spectroscopic signature of the N1-substituted isomer (CAS 115201-42-8) relative to the N4-substituted isomer (CAS 36175-43-6) makes this compound valuable as a reference standard for HPLC, LC-MS, or NMR method development. Procurement of the correct regioisomer is critical when the N1 isomer is specifically required for a synthetic protocol [1]; the N4 isomer will not undergo the validated TFA deprotection and may co-elute or be mistaken for the desired product. Analytical methods capable of resolving these regioisomers are essential for quality control in multi-step syntheses.

Cost-Effective Building Block for Diversification Libraries

As a commercially available building block stocked by multiple vendors at defined purity (≥95%) , the compound enables rapid parallel synthesis of N1-substituted triazole libraries through elaboration at the 3- and 5-positions of the triazole ring, followed by PMB deprotection. The room-temperature synthetic accessibility further supports in-house scale-up for library production, reducing the cost-per-compound for screening collections.

Application
Selection Property
Validation Focus
Late-Stage Deprotection Intermediate
PMB acid lability and orthogonality
TFA deprotection protocol and benzyl-group compatibility
CA I Pharmacophore SAR Probe
Micromolar hCA I affinity
Baseline binding vs. sulfonamide-triazole hybrids
Regioisomeric QC Standard
N1-specific chromatographic signature
HPLC/LC-MS resolution from N4 isomer
Diversification Library Building Block
Multi-vendor, defined purity (≥95%)
In-house scale-up and parallel synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.